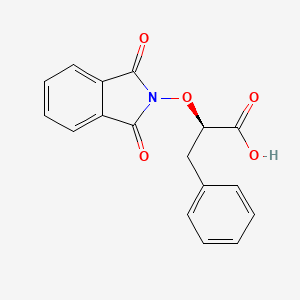

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15-12-8-4-5-9-13(12)16(20)18(15)23-14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNSISBVCBBKDX-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid typically involves the esterification of anthranilic acid to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at high temperatures (around 150°C) to yield phthaloyl-protected alanine. The final step involves coupling the phthaloyl-protected alanine with methyl anthranilate to form the desired isoindole compound .

Industrial Production Methods

While specific industrial production methods for ®-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the phthalimide moiety.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the phthalimide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.

Biology

Research has indicated that this compound may exhibit significant biological activities, including:

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, which could lead to inhibition of specific biological pathways.

- Receptor Binding : Studies focus on how this compound binds to receptors involved in critical physiological processes, potentially influencing signaling pathways related to inflammation and cancer progression.

Medicine

The therapeutic potential of (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid is under investigation for various diseases. Key areas of research include:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting Tumor Necrosis Factor (TNF), a cytokine implicated in systemic inflammation. This suggests potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by modulating tumor growth and progression through its interaction with specific molecular targets.

Industry

In industrial applications, (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid is utilized in the development of new materials. Its unique chemical properties make it suitable for creating polymers and coatings with specific functionalities.

Research highlights the biological activity of (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid in the following areas:

- Inhibition of TNF : The compound's ability to inhibit TNF suggests its potential use in therapies targeting excessive inflammation or cachexia associated with chronic diseases.

Mechanism of Action

The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader family of 2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives. Key analogues include:

Key Observations :

- Phenyl vs. Hydroxyphenyl (3c vs. 3d) : The hydroxyl group in 3d increases polarity, as evidenced by a lower carbonyl stretch (1715 cm⁻¹ in 3c vs. 1730 cm⁻¹ in 3d) in IR spectra, suggesting hydrogen bonding .

- Halogen Substitution (Fluorophenyl derivative) : Fluorine at the phenyl para position (CAS 478260-03-6) may enhance metabolic stability and electron-withdrawing effects, influencing receptor binding .

Spectroscopic and Physicochemical Properties

IR spectroscopy reveals distinct carbonyl stretching frequencies for phthalimide derivatives (Table 1):

*Note: Full IR data for the target compound is inferred from structurally similar 3c .

Physicochemical Properties :

- Molecular Weight: The target compound (C₁₇H₁₃NO₅) has a molecular weight of 311.29 g/mol. In contrast, 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid (C₁₁H₉NO₄) is lighter (219.19 g/mol), impacting solubility and diffusion rates .

- Chirality : The R-configuration in the target compound may influence enantioselective interactions, as seen in related dipeptidic derivatives inducing apoptosis in glioblastoma cells .

Crystallographic and Computational Insights

Crystal structures of analogues (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) reveal planar phthalimide cores and hydrogen-bonding networks stabilizing the lattice . Software like SHELXL and ORTEP-3 were critical in refining these structures .

Biological Activity

(R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid is a compound of interest due to its potential therapeutic applications. Its structural features suggest it may interact with various biological pathways, particularly in the context of anti-inflammatory and anticancer activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and potential clinical implications.

- Molecular Formula : C17H13NO5

- Molecular Weight : 311.29 g/mol

- CAS Number : 310404-47-8

The biological activity of (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory responses and tumor progression.

- Inhibition of Tumor Necrosis Factor (TNF) : The compound has been noted for its inhibitory effects on TNF, a cytokine involved in systemic inflammation. This suggests potential applications in treating conditions characterized by excessive inflammation or cachexia .

- Impact on Protein Kinases : Research indicates that similar compounds exhibit inhibitory activity against receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival. The structural analogs have shown promising results in inhibiting mutant forms of these kinases, which are often resistant to conventional therapies .

Biological Activity Studies

Numerous studies have investigated the biological activity of (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid and related compounds:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of (R)-2-(1,3-Dioxoisoindolin-2-yloxy)-3-phenylpropanoic acid:

- Case Study on Inflammation : In a model of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells .

- Cancer Research : A study evaluating the compound's effects on breast cancer cells demonstrated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Advanced

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis during synthesis .

- HPLC with chiral columns : Paired with UV detection to determine enantiomeric excess (e.g., 85% ee reported for similar compounds) .

- Specific rotation : Polarimetry ([α]²⁵D values) corroborates enantiopurity (e.g., −155.09° for (L,Z)-isomers) .

How is computational modeling applied to study its mechanism of action?

Q. Advanced

- Molecular docking : AutoDock or Schrödinger Suite models interactions with PBP2a’s active site, identifying hydrogen bonds with Ser403 and hydrophobic contacts with Tyr446 .

- MD simulations : Assess binding stability over 100 ns trajectories, calculating root-mean-square deviation (RMSD) to validate docking poses .

What crystallographic techniques elucidate its 3D structure?

Q. Advanced

- Single-crystal X-ray diffraction : SHELX software refines crystallographic data, resolving bond lengths and angles (e.g., C=O bond distances ~1.21 Å) .

- Twinned data refinement : SHELXL handles high-resolution data (<1.0 Å) for accurate electron density mapping .

How are stability and degradation profiles analyzed under experimental conditions?

Q. Advanced

- Accelerated stability studies : Exposure to pH 1–13, 40–60°C, with HPLC monitoring degradation products .

- Mass spectrometry : Identifies hydrolytic degradation pathways (e.g., cleavage of isoindolinone ring under alkaline conditions) .

How do analogues compare in efficacy, and what structural insights explain differences?

Q. Advanced

- MIC comparisons : Derivatives like 4-methylpentanoic acid (FIB) show reduced activity (MIC = 32 µg/mL) versus the parent compound (MIC = 16 µg/mL), linked to steric hindrance .

- Thermodynamic solubility assays : Poor solubility (<0.1 mg/mL in PBS) in methyl-substituted analogues correlates with reduced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.